2-Propylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of 2-Propylpyrimidin-4-amine derivatives involves several methodologies, including dehydrosulfurative C-N cross-coupling and oxidative dehydrogenation from dihydropyrimidin-2-thiones, providing a diverse set of substituted aminopyrimidines (Phan et al., 2016). Additionally, a green synthesis approach utilizing NiFe2O4@SiO2Pr@glucose amine as a catalyst has been reported for synthesizing azo-linked and bisarylpyrimidin derivatives (Nikpassand & Hoseinnezhad, 2020).
Molecular Structure Analysis
The crystal and molecular structures of related pyrimidin-amine derivatives have been characterized, highlighting conformational differences and hydrogen-bonding interactions critical for their stability and reactivity (Odell et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 2-Propylpyrimidin-4-amine derivatives include nucleophilic substitution and ring transformation mechanisms, such as the SN(ANRORC) mechanism, highlighting the compound's versatility in chemical synthesis (Kroon & Plas, 2010).
Physical Properties Analysis
Physical properties, such as solubility and cytotoxicity, have been evaluated for various 4-aryl-N-phenylpyrimidin-2-amines, providing insight into their potential applicability and biological activity profiles (Toviwek et al., 2017).
Scientific Research Applications
Alzheimer's Disease Treatment : A pyrimidine-2,4-diamine template, related to 2-Propylpyrimidin-4-amine, has been studied for developing novel treatments for Alzheimer's disease. These molecules target multiple pathological routes in the disease (Mohamed et al., 2012).
Neuroprotective Agent : Derivatives of pyrrolopyrimidin, a class to which 2-Propylpyrimidin-4-amine belongs, have shown potential as neuroprotective agents, as evidenced by reduced motor activity in mice (Zaliznaya et al., 2020).
Pain Management : Optimization of 2-aminopyrimidine-containing compounds has led to the discovery of potent anti-inflammatory and pain-relieving properties, suggesting potential applications in pain management (Altenbach et al., 2008).
Antibacterial and Antifungal Properties : Certain derivatives of 2-Propylpyrimidin-4-amine, like 4-(2′,4′-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines, have demonstrated potential as antibacterial and antifungal agents (Fathimunnisa et al., 2016).
Antihypertensive Activity : 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, related to 2-Propylpyrimidin-4-amine, have been found effective in lowering blood pressure in hypertensive rats (Bennett et al., 1981).
Anti-Cancer Activity : Compounds like 4-aryl-N-phenylpyrimidin-2-amines have shown potent anti-cancer activity, especially in non-small-cell lung carcinoma cells (Toviwek et al., 2017).
Synthetic Chemistry Applications : 2-Propylpyrimidin-4-amine derivatives have been used in various synthetic chemistry applications, such as in the synthesis of fully substituted 2-aryl(alkyl)aminopyrimidines (Phan et al., 2016).
Food Safety : Heterobimetallic Ru(II)-Ln(III) complexes, which include biogenic amine odorants, have been developed for food safety applications, with the ability to detect certain amines down to ppb levels (Chow et al., 2013).
properties
IUPAC Name |
2-propylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-3-7-9-5-4-6(8)10-7/h4-5H,2-3H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMCCOMLYMKBFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312118 | |
Record name | 2-Propyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylpyrimidin-4-amine | |
CAS RN |
100910-69-8 | |
Record name | 2-Propyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100910-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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